1-Cyclopropyl-3-(4-methylpiperazin-1-yl)thiourea
Overview
Description
N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea: is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a cyclopropyl group and a 4-methyl-1-piperazinyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea typically involves the reaction of cyclopropyl isothiocyanate with 4-methyl-1-piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The cyclopropyl and piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial DNA gyrase.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . This inhibition disrupts bacterial cell division and leads to cell death.
Comparison with Similar Compounds
N-cyclopropyl-N’-(4-methyl-1-piperazinyl)urea: Similar structure but with a urea moiety instead of thiourea.
N-cyclopropyl-N’-(4-methyl-1-piperazinyl)carbamate: Contains a carbamate group instead of thiourea.
Uniqueness: N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea is unique due to the presence of both cyclopropyl and piperazinyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-cyclopropyl-3-(4-methylpiperazin-1-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4S/c1-12-4-6-13(7-5-12)11-9(14)10-8-2-3-8/h8H,2-7H2,1H3,(H2,10,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWCGFDRHRZWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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